molecular formula C8H7ClN2O B6253756 7-chloro-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1427409-43-5

7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B6253756
CAS No.: 1427409-43-5
M. Wt: 182.6
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Description

7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position further defines its chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxy-1,1,1-trifluoro-3-buten-2-one with 4-(aryldiazenyl)pyrazol-3,5-diamines in acetonitrile . The reaction is carried out under reflux conditions to facilitate the cyclocondensation process, leading to the formation of the desired pyrazolo[1,5-a]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Chloro-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-methoxypyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    7-Chloro-4-methoxypyrazolo[1,5-a]quinoline: Contains a quinoline ring, offering different chemical properties.

Uniqueness

7-Chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1427409-43-5

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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